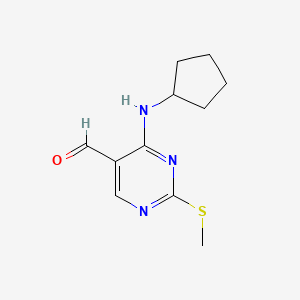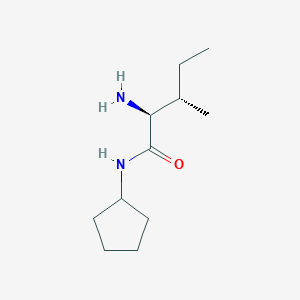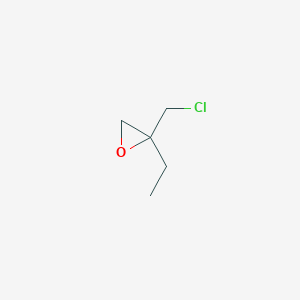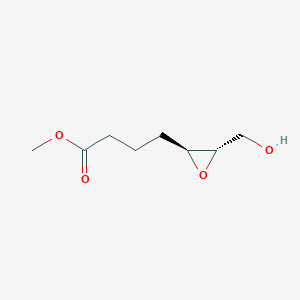
3,3-Dimethyl-2-methylene-butyraldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2-methylene-butyraldehyde, also known as 3,3-dimethyl-2-methylidenebutanal, is a chemical compound with the molecular formula C7H12O . It has a molecular weight of 112.17 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 3,3-dimethyl-2-methylidenebutanal . The InChI representation isInChI=1S/C7H12O/c1-6(5-8)7(2,3)4/h5H,1H2,2-4H3 . The Canonical SMILES representation is CC(C)(C)C(=C)C=O . Physical And Chemical Properties Analysis
The compound has a molecular weight of 112.17 g/mol . It has a computed XLogP3-AA value of 2 , which is a measure of its lipophilicity. It has no hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds . The exact mass and monoisotopic mass are both 112.088815002 g/mol . The topological polar surface area is 17.1 Ų , and it has 8 heavy atoms .Scientific Research Applications
Organic Synthesis and Catalysis
One of the primary applications of this compound is in the field of organic synthesis, where it serves as a precursor or intermediate for the synthesis of a variety of chemical compounds. For instance, research has demonstrated its use in catalyzed reactions for synthesizing 2-methylene-1,3-dicarbonyl compounds derivatives. These derivatives are obtained through the condensation of 1,3-dicarbonyl compounds with aldehydes, including 3,3-Dimethyl-2-methylene-butyraldehyde, under mild reaction conditions without the need for solvents or high temperatures (蔡一誠, 2010).
Antitubercular Agents
In medicinal chemistry, derivatives of this compound have been explored for their antitubercular properties. A study highlighted the synthesis of benzofuro[3,2-f][1]benzopyrans, utilizing a derivative of the compound, which showed significant activities against Mycobacterium tuberculosis strains. This research opens avenues for developing new antitubercular agents with minimal cytotoxicity and potential activity against drug-resistant strains (Prado et al., 2006).
Photocatalytic and Optical Activities
The compound also finds application in materials science, particularly in the development of nanocrystals with photocatalytic and optical activities. A study on the functionalization of pyrazole ligands with cadmium(II) complexes for the synthesis of CdS nanocrystals employed a related derivative. These nanocrystals exhibited quantum confinement effects and were applied in the photodegradation of dyes under visible light, demonstrating their potential in environmental remediation applications (Mondal et al., 2015).
Seed Germination and Plant Growth
Moreover, smoke-derived compounds related to this compound have been identified as promoters of seed germination in various plant species. These compounds' presence in smoke water suggests a role in enhancing agricultural productivity by stimulating seed germination, an area of interest for agricultural science and plant biology research (Flematti et al., 2009).
Safety and Hazards
The compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
properties
IUPAC Name |
3,3-dimethyl-2-methylidenebutanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6(5-8)7(2,3)4/h5H,1H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGPQZABCDXAEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447927 |
Source


|
| Record name | 3,3-DIMETHYL-2-METHYLENE-BUTYRALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69060-18-0 |
Source


|
| Record name | 3,3-DIMETHYL-2-METHYLENE-BUTYRALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethyl-2-methylidenebutanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B1353451.png)








![7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1353484.png)


